Cas no 2228637-86-1 ({1-3-(pentafluoroethyl)phenylcyclopropyl}methanol)

{1-[3-(Pentafluoroethyl)phenyl]cyclopropyl}methanol is a fluorinated cyclopropyl methanol derivative characterized by its unique structural features, including a pentafluoroethyl group and a cyclopropane ring. The presence of the pentafluoroethyl moiety enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group contributes to steric rigidity, potentially improving binding affinity in target applications. This compound is particularly useful in the development of bioactive molecules, where its fluorine-rich structure can influence electronic properties and bioavailability. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial purposes. High purity grades are typically available to ensure reproducibility in advanced applications.
{1-3-(pentafluoroethyl)phenylcyclopropyl}methanol structure
2228637-86-1 structure
商品名:{1-3-(pentafluoroethyl)phenylcyclopropyl}methanol
CAS番号:2228637-86-1
MF:C12H11F5O
メガワット:266.207161188126
CID:5798131
PubChem ID:165711152

{1-3-(pentafluoroethyl)phenylcyclopropyl}methanol 化学的及び物理的性質

名前と識別子

    • {1-3-(pentafluoroethyl)phenylcyclopropyl}methanol
    • EN300-1972288
    • {1-[3-(pentafluoroethyl)phenyl]cyclopropyl}methanol
    • 2228637-86-1
    • インチ: 1S/C12H11F5O/c13-11(14,12(15,16)17)9-3-1-2-8(6-9)10(7-18)4-5-10/h1-3,6,18H,4-5,7H2
    • InChIKey: CAYTVHOLUFQQTL-UHFFFAOYSA-N
    • ほほえんだ: FC(C(F)(F)F)(C1=CC=CC(=C1)C1(CO)CC1)F

計算された属性

  • せいみつぶんしりょう: 266.07300578g/mol
  • どういたいしつりょう: 266.07300578g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

{1-3-(pentafluoroethyl)phenylcyclopropyl}methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1972288-0.1g
{1-[3-(pentafluoroethyl)phenyl]cyclopropyl}methanol
2228637-86-1
0.1g
$1144.0 2023-09-16
Enamine
EN300-1972288-1.0g
{1-[3-(pentafluoroethyl)phenyl]cyclopropyl}methanol
2228637-86-1
1g
$1299.0 2023-05-31
Enamine
EN300-1972288-2.5g
{1-[3-(pentafluoroethyl)phenyl]cyclopropyl}methanol
2228637-86-1
2.5g
$2548.0 2023-09-16
Enamine
EN300-1972288-5.0g
{1-[3-(pentafluoroethyl)phenyl]cyclopropyl}methanol
2228637-86-1
5g
$3770.0 2023-05-31
Enamine
EN300-1972288-0.25g
{1-[3-(pentafluoroethyl)phenyl]cyclopropyl}methanol
2228637-86-1
0.25g
$1196.0 2023-09-16
Enamine
EN300-1972288-0.05g
{1-[3-(pentafluoroethyl)phenyl]cyclopropyl}methanol
2228637-86-1
0.05g
$1091.0 2023-09-16
Enamine
EN300-1972288-0.5g
{1-[3-(pentafluoroethyl)phenyl]cyclopropyl}methanol
2228637-86-1
0.5g
$1247.0 2023-09-16
Enamine
EN300-1972288-10.0g
{1-[3-(pentafluoroethyl)phenyl]cyclopropyl}methanol
2228637-86-1
10g
$5590.0 2023-05-31
Enamine
EN300-1972288-5g
{1-[3-(pentafluoroethyl)phenyl]cyclopropyl}methanol
2228637-86-1
5g
$3770.0 2023-09-16
Enamine
EN300-1972288-1g
{1-[3-(pentafluoroethyl)phenyl]cyclopropyl}methanol
2228637-86-1
1g
$1299.0 2023-09-16

{1-3-(pentafluoroethyl)phenylcyclopropyl}methanol 関連文献

{1-3-(pentafluoroethyl)phenylcyclopropyl}methanolに関する追加情報

Introduction to {1-3-(pentafluoroethyl)phenylcyclopropyl}methanol (CAS No. 2228637-86-1)

{1-3-(pentafluoroethyl)phenylcyclopropyl}methanol, identified by the CAS registry number 2228637-86-1, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyclopropane ring with a pentafluoroethyl group attached to a phenyl ring, further linked to a methanol group. The presence of multiple fluorine atoms in the pentafluoroethyl group imparts distinctive electronic and steric properties, making this compound an interesting subject for research in medicinal chemistry and materials science.

Recent studies have highlighted the importance of fluorinated compounds in drug design due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. The pentafluoroethyl group, in particular, has been shown to significantly influence the lipophilicity and hydrogen bonding capacity of molecules, which are critical factors in drug efficacy. This compound's structure suggests that it could serve as a valuable building block for the development of novel therapeutic agents targeting various diseases.

The synthesis of {1-3-(pentafluoroethyl)phenylcyclopropyl}methanol involves advanced organic chemistry techniques, including multi-component reactions and fluorination processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring its suitability for large-scale production if required for commercial applications.

In terms of applications, this compound has shown promise in several areas. In the field of pharmacology, it has been investigated as a potential lead compound for anti-cancer drug development due to its ability to inhibit specific enzymes involved in tumor growth. Additionally, its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of advanced materials for flexible displays and sensors.

Recent advancements in computational chemistry have also enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its interaction with biological targets at the molecular level, further enhancing our understanding of its potential therapeutic applications.

In conclusion, {1-3-(pentafluoroethyl)phenylcyclopropyl}methanol (CAS No. 2228637-86-1) represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in both academic and industrial settings.

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